![molecular formula C15H20N4OS B4177684 1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B4177684.png)
1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea
Overview
Description
1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea is a useful research compound. Its molecular formula is C15H20N4OS and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethoxyphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea is 304.13578245 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea is a synthetic compound belonging to the thiourea class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H20N4OS
- Molecular Weight : 292.41 g/mol
- CAS Number : 851453-19-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or allosteric sites, potentially affecting metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at particular receptors, influencing cellular signaling.
- Antimicrobial Activity : Thioureas are known for their antimicrobial properties, which may be relevant for treating infections caused by resistant bacteria.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial : Demonstrated activity against various bacterial strains and fungi.
- Antitumor : Potential efficacy in inhibiting tumor growth through enzyme inhibition and modulation of signaling pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of thiourea derivatives, including this compound:
-
Antimicrobial Efficacy :
A study demonstrated that thiourea derivatives exhibit significant antimicrobial activity against MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens. The minimum inhibitory concentrations (MICs) were found to be promising compared to standard antibiotics . -
Antitumor Activity :
Research indicated that compounds similar to this compound showed potent antitumor effects in vitro. For instance, a related compound inhibited farnesyltransferase with an IC50 value indicating strong potential for cancer therapy . -
Mechanistic Insights :
Investigations into the mechanism revealed that the compound could disrupt cellular signaling pathways critical for cancer cell survival and proliferation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with other thiourea derivatives:
Compound Name | Antimicrobial Activity | Antitumor Activity |
---|---|---|
1-(4-methoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea | Moderate | High |
1-(4-chlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea | Low | Moderate |
1-(4-nitrophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea | High | Low |
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-imidazol-1-ylpropyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-2-20-14-6-4-13(5-7-14)18-15(21)17-8-3-10-19-11-9-16-12-19/h4-7,9,11-12H,2-3,8,10H2,1H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNREZFTOBJNEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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